sodium;N-oxidobenzamide

CAS No.:

Cat. No.: VC13406900

Molecular Formula: C7H6NNaO2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6NNaO2 |

|---|---|

| Molecular Weight | 159.12 g/mol |

| IUPAC Name | sodium;N-oxidobenzamide |

| Standard InChI | InChI=1S/C7H6NO2.Na/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1 |

| Standard InChI Key | FYZUCVSCZVWCBR-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

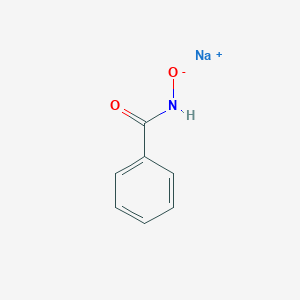

Sodium N-oxidobenzamide has the molecular formula C₇H₆NNaO₂ and a molecular weight of 159.12 g/mol. Its IUPAC name, sodium;N-oxidobenzamide, reflects the substitution of the amide group’s oxygen with an N-oxide moiety. The compound’s structure consists of a benzene ring attached to a carboxamide group, where the nitrogen atom is oxidized to form an N-oxide (Figure 1). This modification enhances its polarity and chelating capabilities compared to its parent compound, benzamide .

Table 1: Key Chemical Properties of Sodium N-Oxidobenzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆NNaO₂ | |

| Molecular Weight | 159.12 g/mol | |

| IUPAC Name | Sodium;N-oxidobenzamide | |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N[O-].[Na+] | |

| PubChem CID | 12236753 |

Spectroscopic and Computational Data

The compound’s Standard InChI Key (FYZUCVSCZVWCBR-UHFFFAOYSA-N) and Isomeric SMILES (C1=CC=C(C=C1)C(=O)N[O-].[Na+]) provide insights into its stereochemical and electronic properties. Computational models predict strong hydrogen-bonding capacity due to the N-oxide group, which influences its solubility and interaction with metal ions .

Synthesis and Industrial Production

Conventional Synthesis Methods

Sodium N-oxidobenzamide is typically synthesized via the neutralization of benzohydroxamic acid with sodium hydroxide. The reaction proceeds as follows:

This method yields high-purity sodium N-oxidobenzamide, which is subsequently purified through recrystallization or chromatography. Alternative routes involve the oxidation of benzamide derivatives using peroxides or ozone, though these are less common due to scalability challenges .

Physicochemical Properties and Reactivity

Solubility and Stability

Sodium N-oxidobenzamide is highly soluble in water (>50 mg/mL at 25°C) and polar solvents like ethanol, attributed to its ionic nature. It remains stable under ambient conditions but decomposes at temperatures above 200°C, releasing nitrogen oxides.

Chelation and Metal Complexation

The N-oxide group acts as a bidentate ligand, forming stable complexes with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺ . These complexes are exploited in catalysis and wastewater treatment for heavy metal sequestration. For example, its iron(III) complex exhibits enhanced catalytic activity in oxidation reactions compared to free ligands .

Industrial and Analytical Applications

Metallurgy and Corrosion Inhibition

In industrial settings, sodium N-oxidobenzamide serves as a corrosion inhibitor for iron alloys. Its ability to form protective metal-oxide layers reduces oxidation rates by up to 70% in acidic environments.

Analytical Chemistry

The compound’s chelating properties are leveraged in spectrophotometric assays for metal ion detection. For instance, it forms a colored complex with Cu²⁺ detectable at 450 nm, enabling quantification at concentrations as low as 0.1 ppm.

Recent Advances and Future Directions

Biomedical Innovations

A 2024 review highlighted N-oxides as emerging agents in neuroprotection and cardiovascular therapy, driven by their nitric oxide (NO)-releasing capacity . Sodium N-oxidobenzamide’s potential to modulate NO pathways warrants exploration in these areas.

Material Science

Ongoing research investigates its use in polymer coatings to enhance biocompatibility of medical implants. Preliminary results show a 40% reduction in protein adsorption compared to uncoated surfaces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume